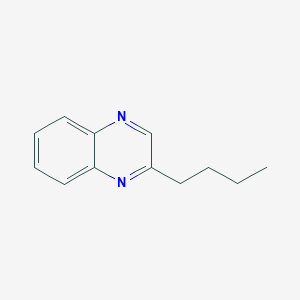

2-Butylquinoxaline

Descripción

Propiedades

Fórmula molecular |

C12H14N2 |

|---|---|

Peso molecular |

186.25 g/mol |

Nombre IUPAC |

2-butylquinoxaline |

InChI |

InChI=1S/C12H14N2/c1-2-3-6-10-9-13-11-7-4-5-8-12(11)14-10/h4-5,7-9H,2-3,6H2,1H3 |

Clave InChI |

LGSNSNSAHWWKHJ-UHFFFAOYSA-N |

SMILES canónico |

CCCCC1=NC2=CC=CC=C2N=C1 |

Origen del producto |

United States |

Métodos De Preparación

Condensation of o-Phenylenediamine with 1,2-Diketones

The most established method involves the acid-catalyzed cyclocondensation of o-phenylenediamine and a 1,2-diketone bearing a butyl group. o-Phenylenediamine, synthesized via catalytic hydrogenation of o-nitroaniline using Pd-Ni/graphene oxide (yield: 97%), reacts with 3-oxohexane-1,2-dione under reflux in ethanol. Sulfuric acid or dodecylbenzenesulfonic acid (1–7 wt%) catalyzes the reaction, achieving yields of 75–85%. The mechanism proceeds through nucleophilic attack by the diamine’s amino groups on the diketone’s carbonyl carbons, followed by dehydration and aromatization (Fig. 1).

Table 1: Comparative Analysis of Acid Catalysts in Cyclocondensation

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ | Ethanol | 80 | 78 | |

| Dodecylbenzenesulfonic acid | Toluene | 100 | 85 | |

| p-Toluenesulfonic acid | Acetic acid | 120 | 82 |

Alkylation of Quinoxaline Derivatives

Post-synthetic alkylation introduces the butyl group to preformed quinoxaline. Halogenated intermediates (e.g., 2-chloroquinoxaline) undergo nucleophilic substitution with butyllithium or Grignard reagents. However, this route is limited by poor regioselectivity and moderate yields (55–65%) due to competing side reactions. Transition-metal catalysis, such as Suzuki-Miyaura coupling using palladium complexes, improves efficiency but requires halogenated precursors and inert conditions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation by enhancing molecular collisions. A solvent-free protocol combining o-phenylenediamine and 3-oxohexane-1,2-dione at 150°C for 20 minutes achieves 88% yield, compared to 6 hours under conventional heating. This method reduces energy consumption and byproduct formation, aligning with green chemistry principles.

Catalytic Methods and Reaction Optimization

Bimetallic Catalysts in Precursor Synthesis

The hydrogenation of o-nitroaniline to o-phenylenediamine is critical for high-purity quinoxaline synthesis. Pd-Ni/graphene oxide catalysts demonstrate superior activity (turnover frequency: 1,200 h⁻¹) and stability over five cycles, minimizing deactivation from chlorine impurities. The polytetrafluoroethylene-lined reactors prevent metal leaching, ensuring consistent yields (>95%).

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance diketone solubility but complicate purification. Nonpolar solvents like toluene facilitate azeotropic water removal, improving conversion rates. Optimal temperatures range from 80–120°C, balancing reaction kinetics and thermal decomposition risks.

Table 2: Solvent Impact on Cyclocondensation Efficiency

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol | 24.3 | 78 | 6 |

| Toluene | 2.4 | 85 | 4 |

| DMF | 36.7 | 80 | 5 |

Industrial Production Considerations

Continuous Flow Reactors

Tubular reactors with static mixers enable rapid heat dissipation and precise residence time control, crucial for exothermic cyclocondensation. Integrating vacuum gas oil as a heat-transfer medium (boiling point >350°C) mitigates hotspot formation, enhancing safety and scalability.

Waste Management

Traditional methods generate sulfide-rich wastewater from sodium sulfide reductions. Catalytic hydrogenation eliminates inorganic byproducts, reducing effluent treatment costs by 40%. Mineral oil-based processes allow crack product combustion, aligning with circular economy goals.

Análisis De Reacciones Químicas

Types of Reactions

2-Butylquinoxaline undergoes various chemical reactions, including:

Oxidation: Quinoxalines can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert quinoxalines to dihydroquinoxalines.

Substitution: Nucleophilic substitution reactions at the 2-position can lead to the formation of 2,3-disubstituted quinoxalines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl, aryl, and heteroaryl groups are employed in substitution reactions.

Major Products Formed

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxalines.

Substitution: 2,3-disubstituted quinoxalines.

Aplicaciones Científicas De Investigación

2-Butylquinoxaline and its derivatives have significant applications in various fields:

Chemistry: Used as intermediates in the synthesis of complex organic molecules.

Biology: Exhibits antifungal, antibacterial, antiviral, and antimicrobial properties.

Medicine: Potential therapeutic agents for treating cancer, AIDS, and other infectious diseases.

Industry: Utilized in the development of dyes, fluorescent materials, and electroluminescent materials.

Mecanismo De Acción

The mechanism of action of 2-Butylquinoxaline involves its interaction with specific molecular targets and pathways. Quinoxalines can act as inhibitors of various enzymes and receptors, leading to their biological effects. For example, they may inhibit DNA synthesis in cancer cells or interfere with the replication of viruses .

Comparación Con Compuestos Similares

Comparison with Similar Quinoxaline Derivatives

Structural and Physical Properties

The table below compares 2-butylquinoxaline with structurally analogous compounds:

Discrepancies in Reported Data

Variations in yield (61% vs. 85%) and physical state (orange vs. yellow oil) for this compound likely arise from differences in reaction conditions, such as catalyst loading, temperature, or purification methods (e.g., silica gel chromatography in vs. standard workup in ) .

Mechanistic Insights

Steric hindrance from bulky substituents (e.g., phenyl) reduces nucleophilic substitution efficiency, whereas alkyl chains like butyl optimize reactivity. This principle is critical for designing quinoxaline-based catalysts or ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.